molecular formula C23H24N2O B11356634 4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide

4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11356634
M. Wt: 344.4 g/mol
InChI Key: XGPLFAIHDHCNEK-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a pyridin-2-yl group and a 4-(propan-2-yl)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the alkylation of 4-methylbenzyl chloride with isopropylbenzene in the presence of a strong base such as sodium hydride to form 4-(propan-2-yl)benzyl chloride.

    Coupling with Pyridine Derivative: The next step involves the coupling of the benzyl intermediate with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Similar structure but lacks the 4-(propan-2-yl)benzyl group.

    4-methyl-N-(pyridin-2-yl)benzamide: Similar structure but lacks the 4-(propan-2-yl)benzyl group.

    N-(4-(propan-2-yl)benzyl)benzamide: Similar structure but lacks the pyridin-2-yl group.

Uniqueness

4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both the pyridin-2-yl group and the 4-(propan-2-yl)benzyl group, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

4-methyl-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O/c1-17(2)20-13-9-19(10-14-20)16-25(22-6-4-5-15-24-22)23(26)21-11-7-18(3)8-12-21/h4-15,17H,16H2,1-3H3

InChI Key

XGPLFAIHDHCNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3=CC=CC=N3

Origin of Product

United States

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